

# ZK824859: A Technical Overview of a Potent Urokinase Plasminogen Activator Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZK824859  |           |
| Cat. No.:            | B12284435 | Get Quote |

CAS Number: 2254001-81-3

This technical guide provides a comprehensive overview of **ZK824859**, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The information is curated for researchers, scientists, and professionals in drug development, with a focus on its mechanism of action, available preclinical data, and the broader context of the uPA signaling pathway.

# **Core Compound Data**

**ZK824859** is a small molecule inhibitor targeting urokinase plasminogen activator, a serine protease critically involved in tumorigenesis and metastasis.

| Property            | Value                                                                   | Source |
|---------------------|-------------------------------------------------------------------------|--------|
| Molecular Formula   | C22H20F2N2O4                                                            | [1]    |
| Molecular Weight    | 414.40 g/mol                                                            | [1][2] |
| CAS Number          | 2254001-81-3                                                            | [1][2] |
| Synonyms            | ZK-824859                                                               | [2]    |
| Mechanism of Action | Potent and selective inhibitor of urokinase plasminogen activator (uPA) | [2]    |



## **Quantitative Data**

**ZK824859** has demonstrated significant potency and selectivity for human uPA in enzymatic assays. The following table summarizes the available inhibitory concentration (IC50) data.

| Target Enzyme | IC50 (nM) | Species |
|---------------|-----------|---------|
| uPA           | 79        | Human   |
| tPA           | 1580      | Human   |
| Plasmin       | 1330      | Human   |

Data sourced from publicly available chemical supplier information.

# **In Vivo Efficacy**

**ZK824859** has shown efficacy in a preclinical model of autoimmune disease.

| Animal Model      | Dosing                        | Outcome                                              |
|-------------------|-------------------------------|------------------------------------------------------|
| Chronic Mouse EAE | 50 mg/kg, b.i.d.              | Completely prevented the development of the disease. |
| Chronic Mouse EAE | 25 mg/kg and 10 mg/kg, b.i.d. | No effect on clinical scores.                        |

EAE: Experimental Autoimmune Encephalomyelitis, a model for multiple sclerosis. Data sourced from publicly available information.

# **Experimental Protocols**

While the specific, detailed experimental protocols for the generation of the above data for **ZK824859** are not available in the public domain, this section outlines standardized methodologies typically employed for such investigations.

## **Urokinase Inhibition Assay (General Protocol)**

A common method to determine the IC50 of a uPA inhibitor is a chromogenic or fluorogenic substrate-based assay.



- Reagents and Materials:
  - Human recombinant urokinase (uPA)
  - Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a coumarin-based substrate)
  - Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
  - Test compound (ZK824859) dissolved in a suitable solvent (e.g., DMSO)
  - 96-well microplate
  - Microplate reader
- Procedure:
  - 1. A solution of human uPA is pre-incubated with varying concentrations of **ZK824859** in the assay buffer in a 96-well plate.
  - 2. The enzymatic reaction is initiated by the addition of the uPA substrate.
  - 3. The plate is incubated at a controlled temperature (e.g., 37°C), and the change in absorbance or fluorescence is monitored over time using a microplate reader.
  - 4. The rate of substrate cleavage is calculated for each inhibitor concentration.
  - 5. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

# In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)

EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

· Animals:



- Female C57BL/6 mice are commonly used for the chronic EAE model.
- Induction of EAE:
  - 1. Mice are immunized subcutaneously with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant (CFA).
  - 2. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of inflammatory cells into the central nervous system.
- Treatment:
  - ZK824859 would be formulated in a suitable vehicle for oral administration (e.g., gavage) and administered to the treatment group, typically starting from the day of immunization (prophylactic treatment) or upon the onset of clinical signs (therapeutic treatment). A vehicle control group would receive the formulation without the active compound.
- Clinical Assessment:
  - Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Hind limb paralysis
    - 4: Hind and forelimb paralysis
    - 5: Moribund state
- Data Analysis:



 The mean clinical scores for the treatment and control groups are plotted over time to assess the effect of the compound on disease severity and progression. Statistical analysis is performed to determine the significance of the observed effects.

# Urokinase Plasminogen Activator (uPA) Signaling Pathway

**ZK824859** exerts its effects by inhibiting the enzymatic activity of uPA, a central node in a complex signaling cascade that promotes cell migration, invasion, and tissue remodeling. The following diagram illustrates the core uPA signaling pathway.



Click to download full resolution via product page

Caption: The uPA signaling pathway and the inhibitory action of **ZK824859**.



Pathway Description: The inactive pro-enzyme, pro-uPA, is secreted into the extracellular space where it can be activated to uPA. Active uPA binds to its receptor, uPAR, on the cell surface. This binding localizes the proteolytic activity of uPA, which then converts plasminogen to the broad-spectrum protease, plasmin. Plasmin, in turn, can degrade components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM degradation. This process is crucial for cell migration and invasion.

Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to initiate intracellular signaling cascades. These pathways, including the FAK/Src, Ras/MAPK, and PI3K/Akt pathways, regulate cellular processes like proliferation, survival, and migration. **ZK824859**, by directly inhibiting the enzymatic activity of uPA, blocks the conversion of plasminogen to plasmin, thereby attenuating both the proteolytic and signaling functions of the uPA system.

# **Summary and Future Directions**

**ZK824859** is a potent and selective inhibitor of urokinase plasminogen activator with demonstrated in vivo efficacy in a mouse model of EAE. The available data suggests its potential as a therapeutic agent in diseases where uPA-mediated proteolysis and signaling are pathogenic drivers, such as cancer and inflammatory disorders.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of **ZK824859**. The absence of publicly available, detailed primary research on this compound limits a more in-depth analysis of its preclinical profile. Future publications detailing its synthesis, comprehensive in vitro and in vivo characterization, and safety profile would be invaluable for the scientific community and for advancing its potential clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the protease domain of urokinase-type plasminogen activator PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZK824859: A Technical Overview of a Potent Urokinase Plasminogen Activator Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12284435#zk824859-cas-number-2254001-81-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com